N-({[2,2'-bifuran]-5-yl}methyl)pyridine-3-sulfonamide
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Overview
Description
N-({[2,2’-bifuran]-5-yl}methyl)pyridine-3-sulfonamide is a complex organic compound that features a pyridine ring, a sulfonamide group, and a bifuran moiety
Mechanism of Action
Target of Action
N-({[2,2’-bifuran]-5-yl}methyl)pyridine-3-sulfonamide is a sulfonamide derivative . Sulfonamides are known to be competitive inhibitors of the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and reproduction .
Mode of Action
The compound interacts with its target, dihydropteroate synthetase, by mimicking the natural substrate of the enzyme, para-aminobenzoic acid (PABA) . By binding to the active site of the enzyme, it prevents PABA from accessing the site, thereby inhibiting the enzyme’s activity . This results in a decrease in the production of folic acid, which in turn inhibits bacterial growth and reproduction .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the folic acid synthesis pathway . By inhibiting the enzyme dihydropteroate synthetase, the compound disrupts the production of dihydropteroate, a key intermediate in the synthesis of folic acid . This leads to a decrease in the levels of folic acid, which is essential for various cellular processes, including DNA synthesis and cell division .
Pharmacokinetics
Sulfonamides in general are known to be readily absorbed orally . They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids . The antibacterial action of sulfonamides is inhibited by pus .
Result of Action
The primary result of the action of N-({[2,2’-bifuran]-5-yl}methyl)pyridine-3-sulfonamide is the inhibition of bacterial growth and reproduction . By disrupting the synthesis of folic acid, the compound deprives bacteria of a crucial nutrient, thereby inhibiting their ability to grow and reproduce .
Action Environment
The efficacy and stability of N-({[2,2’-bifuran]-5-yl}methyl)pyridine-3-sulfonamide can be influenced by various environmental factors. For instance, the presence of pus can inhibit the antibacterial action of sulfonamides . Additionally, the pH of the environment can affect the ionization state of the compound, potentially influencing its absorption and distribution .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({[2,2’-bifuran]-5-yl}methyl)pyridine-3-sulfonamide typically involves the following steps:
Formation of the Bifuran Moiety: The bifuran unit can be synthesized through a coupling reaction of furan derivatives.
Attachment of the Pyridine Ring: The pyridine ring is introduced via a nucleophilic substitution reaction.
Sulfonamide Formation:
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for scaling up the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-({[2,2’-bifuran]-5-yl}methyl)pyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The bifuran moiety can be oxidized to form corresponding diketones.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Formation of diketones.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
N-({[2,2’-bifuran]-5-yl}methyl)pyridine-3-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and catalysts.
Comparison with Similar Compounds
Similar Compounds
Sulfonamides: Compounds like sulfamethoxazole and sulfadiazine share the sulfonamide group but differ in their overall structure.
Pyridine Derivatives: Compounds such as pyridine-3-sulfonamide and pyridine-4-sulfonamide have similar core structures but lack the bifuran moiety.
Uniqueness
N-({[2,2’-bifuran]-5-yl}methyl)pyridine-3-sulfonamide is unique due to the presence of the bifuran moiety, which imparts distinct chemical and biological properties. This structural feature enhances its potential for diverse applications in various fields .
Properties
IUPAC Name |
N-[[5-(furan-2-yl)furan-2-yl]methyl]pyridine-3-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4S/c17-21(18,12-3-1-7-15-10-12)16-9-11-5-6-14(20-11)13-4-2-8-19-13/h1-8,10,16H,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYUGDPCELRDNOQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)S(=O)(=O)NCC2=CC=C(O2)C3=CC=CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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